molecular formula C20H27N7O2SSi B14178598 3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-

3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-

Cat. No.: B14178598
M. Wt: 457.6 g/mol
InChI Key: PZOISKQVDRLWBY-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining imidazo[1,2-a]pyrazine, isothiazole, and pyrazole moieties. The core structure includes a 3-isothiazolemethanol scaffold substituted at position 5 with a 6-methylimidazo[1,2-a]pyrazin-8-amine group. The pyrazole ring is further functionalized with a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group, commonly employed in medicinal chemistry to enhance solubility or stability during synthesis .

Properties

Molecular Formula

C20H27N7O2SSi

Molecular Weight

457.6 g/mol

IUPAC Name

[5-[[6-methyl-3-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methanol

InChI

InChI=1S/C20H27N7O2SSi/c1-14-10-27-17(15-8-22-26(11-15)13-29-5-6-31(2,3)4)9-21-20(27)19(23-14)24-18-7-16(12-28)25-30-18/h7-11,28H,5-6,12-13H2,1-4H3,(H,23,24)

InChI Key

PZOISKQVDRLWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)NC3=CC(=NS3)CO)C4=CN(N=C4)COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core heterocyclic structures, followed by the introduction of functional groups. Common reagents used in these reactions include various halides, amines, and organometallic compounds. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: It may have therapeutic potential in treating various diseases, depending on its biological activity and mechanism of action.

    Industry: It can be used in the development of new materials with unique properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the compound’s specific activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key heterocyclic motifs. Below is a detailed analysis:

Structural Analogues with Imidazo[1,2-a]pyrazine Cores

  • SCH 1473759 (C₂₀H₂₆N₈OS): Structure: Contains an imidazo[1,2-a]pyrazine core linked to a pyrazole via an amino group, but lacks the SEM-protected isothiazolemethanol group. Molecular weight (426.54 Da) is comparable to the target compound (estimated ~470–500 Da based on SEM group inclusion) . Synthesis: Prepared via nucleophilic substitution reactions, contrasting with the target compound’s likely use of SEM-protected intermediates .
  • N-(Benzo[d][1,3]dioxol-5-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine ():

    • Structure : Features a phenyl-substituted imidazo[1,2-a]pyrazine but lacks isothiazole and pyrazole components.
    • Key Differences : Simpler structure (MW ~300–350 Da) may confer reduced target specificity compared to the multi-heterocyclic target compound .

Pyrazole-Containing Derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (): Structure: Fused pyrazole-triazole-pyrimidine systems. However, the SEM group in the target compound may confer better membrane permeability .
  • 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole ():

    • Structure : Combines pyrrole and isoxazole rings.
    • Key Differences : Isoxazole’s lower aromaticity compared to isothiazole may reduce electron-withdrawing effects, altering reactivity in cross-coupling reactions .

SEM-Protected Analogues

  • SEM-Protected Pyrazoles in Antimalarial Agents (): Role of SEM: Enhances solubility during synthesis but requires deprotection for bioactivity. The target compound’s SEM group may serve a similar transient role, unlike non-protected analogs (e.g., ’s pyrazole derivatives) .

Comparative Data Table

Compound Core Structure Molecular Weight (Da) Key Substituents Synthesis Method Potential Application
Target Compound Imidazo[1,2-a]pyrazine + Isothiazole + Pyrazole ~470–500 (estimated) SEM-protected pyrazole, 6-methyl group Likely SEM-mediated coupling Kinase inhibitor intermediate
SCH 1473759 () Imidazo[1,2-a]pyrazine + Pyrazole 426.54 Ethylamino-methylpropanol Nucleophilic substitution Anticancer agent
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine () Pyrazole + Triazole + Pyrimidine ~300–350 Hydrazine derivatives Cyclocondensation Antiviral/antitumor agents
N-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrazin-3-amine () Imidazo[1,2-a]pyrazine ~300–350 Phenyl, benzo[d][1,3]dioxole Acid-catalyzed cyclization Antimalarial agents

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s SEM group complicates purification, as seen in analogous SEM-protected syntheses ().
  • Solubility vs. Stability Trade-off : The SEM group may improve solubility but could hinder target engagement compared to smaller analogs ().

Biological Activity

3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]- is a complex organic compound with significant potential for biological activity. The structure features an isothiazole ring and multiple functional groups, which contribute to its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential applications in drug discovery and development.

Chemical Structure and Properties

The compound's unique structure includes:

  • Isothiazole ring : Known for its antimicrobial properties.
  • Pyrazole and imidazopyrazine moieties : Associated with various biological activities including anti-inflammatory and anticancer effects.
Structural Feature Description
IsothiazoleAntimicrobial activity
PyrazoleAnti-inflammatory properties
ImidazopyrazinePotential anticancer effects

Antimicrobial Properties

Research indicates that derivatives of isothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with isothiazole moieties effectively inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Activity : Exhibits effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Demonstrated potential in inhibiting fungal growth by targeting essential enzymes or proteins involved in fungal metabolism.

Anti-inflammatory Effects

The presence of pyrazole in the compound suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. In vitro studies indicate that the compound can significantly reduce these cytokines' levels, showcasing its therapeutic potential in treating inflammatory diseases .

The biological activity of 3-Isothiazolemethanol is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit enzymes critical for bacterial and fungal survival.
  • Receptors : Modulation of receptor activity can lead to altered signal transduction pathways affecting inflammation and immune responses.

The mechanism involves:

  • Inhibition of Enzyme Activity : Disruption of metabolic processes in pathogens.
  • Cytokine Modulation : Reduction in inflammatory mediators leading to decreased inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various derivatives of isothiazole against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory effects of a series of pyrazole derivatives were assessed. Compounds similar to 3-Isothiazolemethanol showed significant inhibition of TNF-α production in macrophage cultures, suggesting their utility in managing inflammatory disorders .

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